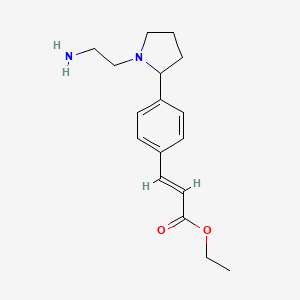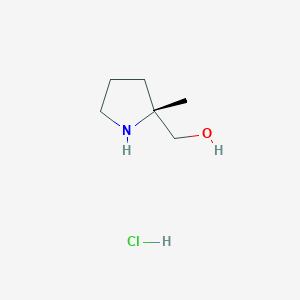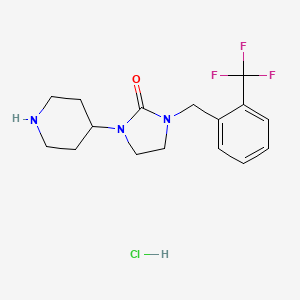
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid, also known as 5-EPSFMPBA, is an organoboronic acid that is widely used in synthetic organic chemistry as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. It is a versatile reagent that can be used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of natural products and in the development of new drugs.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis . The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Studies
The compound can be used in protodeboronation studies to understand the stability and reactivity of boronic esters. Protodeboronation is a critical step in organic synthesis that involves the removal of the boron group from boronic esters . This process is essential for the final steps of synthesis where the boron moiety is no longer needed.
Development of Serotonin Receptor Antagonists
It serves as a precursor in the synthesis of serotonin receptor antagonists . Specifically, modifications of its structure can lead to compounds with high binding affinity to the 5-HT7 receptor , which is significant in treating central nervous system disorders .
Cytotoxic Activity Screening
The compound’s derivatives can be synthesized and screened for cytotoxic activity against various cancer cell lines. This application is crucial in the early stages of anticancer drug development, where the efficacy of new compounds needs to be assessed .
Radical-Polar Crossover Reactions
In synthetic chemistry, this compound can participate in radical-polar crossover reactions . These reactions are a novel approach to creating complex molecules by combining radical intermediates with polar reagents, leading to products that are difficult to synthesize through traditional methods .
Homologation Reactions
The boronic acid can be used in homologation reactions , where it acts as a building block to extend carbon chains in organic molecules. This is particularly useful in the synthesis of larger, more complex organic compounds from smaller ones .
Synthesis of Multi-Receptor Agents
By altering the core structure of this compound, it’s possible to create multi-receptor agents that can interact with multiple receptor types. This has implications for the development of drugs with polypharmacological profiles, which can be beneficial in treating diseases that involve multiple biological targets .
Asymmetric Hydroboration Reactions
Lastly, this compound can be involved in asymmetric hydroboration reactions , which are essential for introducing chirality into molecules. Chiral molecules are important in the synthesis of enantiomerically pure pharmaceuticals, as they can have different biological activities depending on their orientation .
properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-fluoro-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O4S/c1-3-16-4-6-17(7-5-16)22(20,21)13-9-11(14(18)19)12(15)8-10(13)2/h8-9,18-19H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPQGFAOBIPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138581 | |
| Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid | |
CAS RN |
1704121-47-0 | |
| Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704121-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



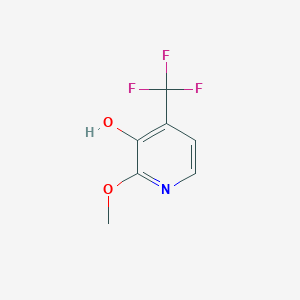

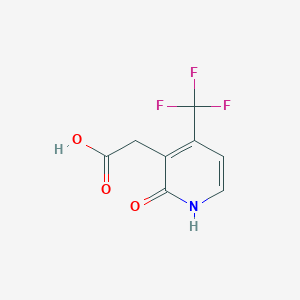
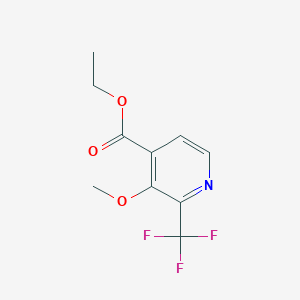
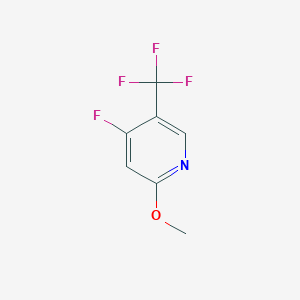
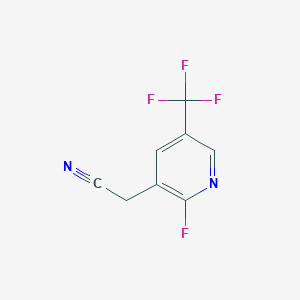
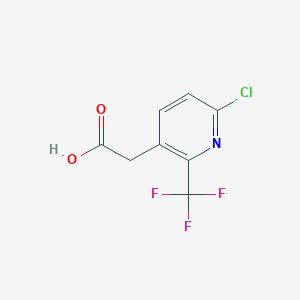

![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
